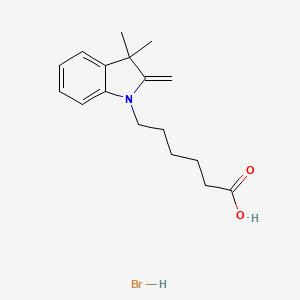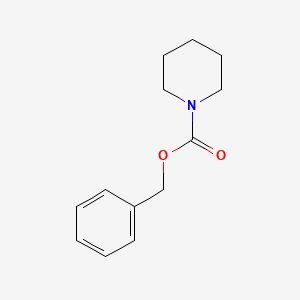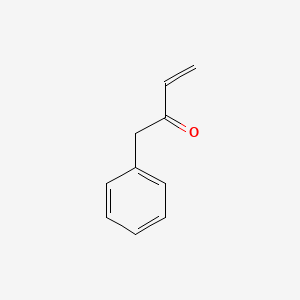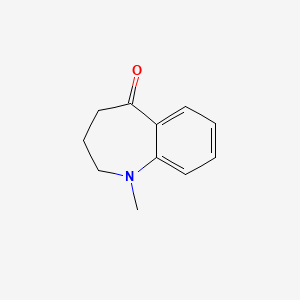
2-(4-氯苯基)丙醛
描述
2-(4-Chlorophenyl)propanal is a chemical compound with the molecular formula C9H9ClO and a molecular weight of 168.62 g/mol . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-(4-Chlorophenyl)propanal is 1S/C9H9ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 . This indicates that the compound has a carbon-oxygen double bond, a chlorine atom attached to the phenyl group, and a propyl group attached to the carbonyl carbon.Physical And Chemical Properties Analysis
2-(4-Chlorophenyl)propanal is a liquid at room temperature . It has a molecular weight of 168.62 g/mol .科学研究应用
抗菌和抗真菌活性
- 2-(4-氯苯基)丙醛衍生物因其抗菌和抗真菌活性而被研究。特别是,诸如 2-[3-(4-氯苯基)-5-(4-(丙烷-2-基)苯基-4,5-二氢-1H-吡唑-1-基]-4-(4-甲氧基苯基)-1,3-噻唑之类的化合物已显示出显着的抗真菌和抗菌作用 (Viji 等人,2020 年)。在另一项研究中观察到了类似的发现,其中相关化合物的分子结构和光谱分析表明它们在抗菌应用中的潜力 (Sivakumar 等人,2021 年)。
缓蚀
- 2-(4-氯苯基)丙醛的衍生物已被研究其抑制金属腐蚀的能力。例如,使用密度泛函理论 (DFT) 计算和分子动力学模拟分析了 2-氨基-4-(4-氯苯基)-噻唑和相关化合物。这些研究已显示出其作为铁金属缓蚀剂的应用前景 (Kaya 等人,2016 年)。
抗惊厥和外周 n-胆碱能活性
- 含有 2-(4-氯苯基)丙醛结构的合成化合物表现出显着的抗惊厥和一些外周 n-胆碱能活性,尽管它们没有表现出抗菌活性。这表明在治疗神经系统疾病中的潜在应用 (Papoyan 等人,2011 年)。
光谱和分子对接研究
- 已经对 2-(4-氯苯基)丙醛衍生物进行了广泛的光谱表征和分子对接研究,以探索它们的分子相互作用和潜在的生物活性。这些研究包括量子化学计算和非共价相互作用分析,为这些化合物的分子特性提供了宝贵的见解 (Najiya 等人,2014 年)。
在光催化中的应用
- 研究还集中在 2-(4-氯苯基)丙醛衍生物在光催化中的应用,特别是在可见光下降解氯酚。这表明在降解污染物方面具有潜在的环境应用 (Lin 等人,2018 年)。
抗癌和抗真菌特性
- 已经探索了各种 2-(4-氯苯基)丙醛衍生物的合成,以了解它们的抗癌和抗真菌特性,突出了它们在医学和制药应用中的潜力 (Katariya 等人,2021 年)。
安全和危害
作用机制
Mode of Action
It’s known that the compound is used as a reactant in the preparation of rhodium supported on pamam dendronized magnetic nanoparticles used as highly selective hydroformylation catalysts .
Pharmacokinetics
A study has shown that the erythro isomer ®-2-(4-chlorophenyl)quinolin-4-yl-piperidin-2-ylmethanol ([R,S] 2) is superior to the other isomers in terms of efficacy and brain tissue exposure .
生化分析
Cellular Effects
A related compound, 2-(4-chlorophenyl)-1,3-selenazol-4-one, has been shown to inhibit nitric oxide production in macrophage cells . This suggests that 2-(4-Chlorophenyl)propanal may also have significant effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that aldehydes are relatively reactive due to the presence of a terminal carbonyl group . This group, consisting of a carbon atom bonded to a hydrogen atom and double-bonded to an oxygen atom, is susceptible to attacks by nucleophiles, leading to various reactions at the molecular level .
属性
IUPAC Name |
2-(4-chlorophenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJGYKZZJQQIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343058 | |
| Record name | 2-(4-Chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38042-10-3 | |
| Record name | 2-(4-Chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B3051956.png)
![Ethyl 4-[[3-[5-(4-chlorophenyl)furan-2-yl]-2-[(4-ethoxycarbonylphenyl)carbamoyl]prop-2-enoyl]amino]benzoate](/img/structure/B3051957.png)



![7-chloro-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B3051963.png)


![4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3051968.png)


